2-Oxobicyclo[2.1.1]hexane-1-carbonitrile
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Overview
Description
2-Oxobicyclo[2.1.1]hexane-1-carbonitrile is a unique bicyclic compound characterized by its rigid structure and the presence of both a ketone and a nitrile functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxobicyclo[2.1.1]hexane-1-carbonitrile typically involves a [2+2] cycloaddition reaction. One efficient method is the photochemical cycloaddition of 1,5-hexadiene using a mercury lamp . This reaction requires specific equipment and glassware, making it technically challenging but effective in producing the desired bicyclic structure.
Industrial Production Methods
While industrial production methods for this compound are not extensively documented, the modular approach using photochemistry to access new building blocks via [2+2] cycloaddition is promising for scaling up . This method allows for the derivatization of the compound with numerous transformations, opening the gate to sp3-rich new chemical space .
Chemical Reactions Analysis
Types of Reactions
2-Oxobicyclo[2.1.1]hexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-Oxobicyclo[2.1.1]hexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and exploring new chemical spaces.
Medicine: Investigated for its role in developing new pharmaceuticals with enhanced properties.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-Oxobicyclo[2.1.1]hexane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The ketone and nitrile groups can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.1.1]hexane-4-carbonitrile: Similar structure but with an oxygen atom in the bicyclic ring.
Bicyclo[2.1.1]hexane-1-carbonitrile: Lacks the ketone group, affecting its reactivity and applications.
Uniqueness
2-Oxobicyclo[2.1.1]hexane-1-carbonitrile stands out due to its combination of a rigid bicyclic structure with both a ketone and a nitrile group. This unique arrangement provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C7H7NO |
---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
2-oxobicyclo[2.1.1]hexane-1-carbonitrile |
InChI |
InChI=1S/C7H7NO/c8-4-7-2-5(3-7)1-6(7)9/h5H,1-3H2 |
InChI Key |
QORNNYYSKADKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C2)(C1=O)C#N |
Origin of Product |
United States |
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